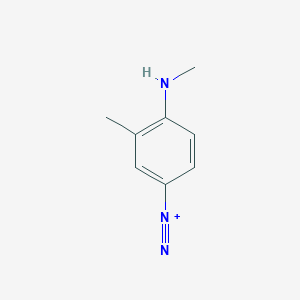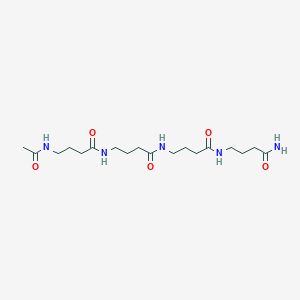
2,7,12,17-Tetraoxo-3,8,13,18-tetraazadocosan-22-amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7,12,17-Tetraoxo-3,8,13,18-tetraazadocosan-22-amide is a complex organic compound with significant interest in various scientific fields. Its unique structure, characterized by multiple oxo and aza groups, makes it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,12,17-Tetraoxo-3,8,13,18-tetraazadocosan-22-amide typically involves multi-step organic reactions. One common method includes the condensation of specific amines with diketones under controlled conditions. The reaction often requires catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems also reduces the risk of human error and increases efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,7,12,17-Tetraoxo-3,8,13,18-tetraazadocosan-22-amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxides.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The aza groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction can produce hydroxylated derivatives.
Aplicaciones Científicas De Investigación
2,7,12,17-Tetraoxo-3,8,13,18-tetraazadocosan-22-amide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,7,12,17-Tetraoxo-3,8,13,18-tetraazadocosan-22-amide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved often include signal transduction and metabolic processes, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,7,12,17-Tetraoxo-3,8,13,18-tetraazadocosan-22-amine
- 2,7,12,17-Tetraoxo-3,8,13,18-tetraazadocosan-22-thiol
Uniqueness
2,7,12,17-Tetraoxo-3,8,13,18-tetraazadocosan-22-amide stands out due to its specific combination of oxo and aza groups, which confer unique reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetics and pharmacodynamics, making it a valuable compound for further research and development.
Propiedades
Número CAS |
90139-72-3 |
|---|---|
Fórmula molecular |
C18H33N5O5 |
Peso molecular |
399.5 g/mol |
Nombre IUPAC |
4-[4-[4-(4-acetamidobutanoylamino)butanoylamino]butanoylamino]butanamide |
InChI |
InChI=1S/C18H33N5O5/c1-14(24)20-10-3-7-16(26)22-12-5-9-18(28)23-13-4-8-17(27)21-11-2-6-15(19)25/h2-13H2,1H3,(H2,19,25)(H,20,24)(H,21,27)(H,22,26)(H,23,28) |
Clave InChI |
ARYGZOQKSNPJQJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCCCC(=O)NCCCC(=O)NCCCC(=O)NCCCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Oxa-1-azatricyclo[5.2.0.0~2,4~]nonane](/img/structure/B14368908.png)
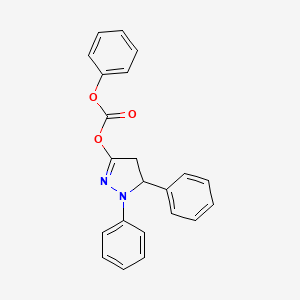
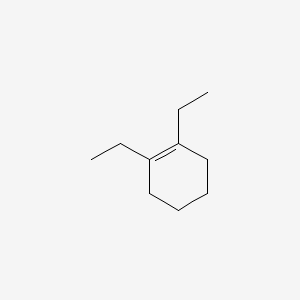
![1-[4-(3-Bromo-2-methylpropoxy)-2-hydroxy-3-propylphenyl]ethan-1-one](/img/structure/B14368926.png)
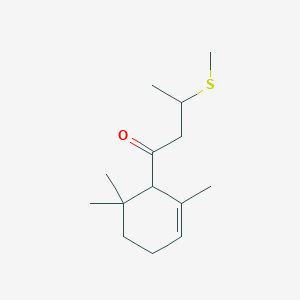




![2,6-Dimethyl-4-[4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14368981.png)

![1-[3-(Cyclopentanesulfinyl)propoxy]-3-methoxybenzene](/img/structure/B14368984.png)

